molecular formula C12H20O5 B8568839 Ethyl1-ethoxycarbonyl-beta-hydroxy-beta-methyl-cyclopropanepropanoate

Ethyl1-ethoxycarbonyl-beta-hydroxy-beta-methyl-cyclopropanepropanoate

Cat. No. B8568839
M. Wt: 244.28 g/mol
InChI Key: XBASGZSGANOPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl1-ethoxycarbonyl-beta-hydroxy-beta-methyl-cyclopropanepropanoate is a useful research compound. Its molecular formula is C12H20O5 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl1-ethoxycarbonyl-beta-hydroxy-beta-methyl-cyclopropanepropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl1-ethoxycarbonyl-beta-hydroxy-beta-methyl-cyclopropanepropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl1-ethoxycarbonyl-beta-hydroxy-beta-methyl-cyclopropanepropanoate

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H20O5/c1-4-16-9(13)8-11(3,15)12(6-7-12)10(14)17-5-2/h15H,4-8H2,1-3H3

InChI Key

XBASGZSGANOPDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1(CC1)C(=O)OCC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 61.7 g (0.39 mol) portion of ethyl 1-acetylcyclopropanecarboxylate was dissolved in 500 ml of benzene to which were subsequently added 13 g of zinc powder and a catalytically effective amount of iodine. While heating under reflux, a solution of 56.2 ml (0.51 mol) of ethyl bromoacetate in 100 ml of benzene was added dropwise to the mixture above. When the reaction started to progress, the dropwise addition was suspended, 39 g of zinc powder was added in small portions and then the remaining ethyl bromoacetate benzene solution was added dropwise. After completion of the addition, the reaction solution was heated under reflux for another 2 hours. The reaction solution was cooled spontaneously, mixed with 500 ml of 1N hydrochloric acid and then filtered through celite. The organic layer was separated, washed with saturated brine (500 ml×2) and then dried over anhydrous sodium sulfate. By evaporating the solvent, 90.31 g (95%) of the title compound was obtained as an oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
ethyl bromoacetate benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
13 g
Type
catalyst
Reaction Step Six
Name
Quantity
39 g
Type
catalyst
Reaction Step Seven
Yield
95%

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